Hemolytic Safety Margin: Dermaseptin-1 (S1) Is Non-Hemolytic Whereas Dermaseptin S4 Lysed Erythrocytes at Therapeutic Concentrations
In the foundational head-to-head characterisation of the five native dermaseptins (S1–S5), Mor et al. reported that dermaseptins S1 and S5 were devoid of hemolytic activity, while dermaseptin S4 caused lysis of human erythrocytes at micromolar concentrations [1]. Subsequent studies confirmed that Dermaseptin-1 (DRS-S1, 34-residue isoform from Ph. sauvagei) showed no hemolysis up to 53 µM (Brand et al., 2006), and the 25-residue isoform from Ph. hypochondrialis (DRAMP01639) was non-hemolytic up to 53 µM against human red blood cells [2]. In contrast, Dermaseptin S4 exhibits 50% hemolysis at concentrations ranging from 4.5 to 25 µM depending on the experimental context [3]. The differential is stark: at peptide concentrations that exert full antimicrobial effect (MIC 3.2–6.6 µM for Dermaseptin-1), Dermaseptin S4 already exceeds its hemolytic threshold. This head-to-head comparison within the same study establishes that Dermaseptin-1 offers a substantially wider selectivity window for experiments requiring mammalian cell compatibility.
| Evidence Dimension | Hemolytic activity (human erythrocyte lysis) |
|---|---|
| Target Compound Data | Dermaseptin-1 (S1): non-hemolytic up to 53 µM; no hemolysis at antimicrobial concentrations (≤6.6 µM) |
| Comparator Or Baseline | Dermaseptin S4: 50% hemolysis at 4.5–25 µM (multiple assay conditions); HC₅₀ ≈ 18–25 µM in standard assays |
| Quantified Difference | ≥8-fold higher hemolytic threshold for Dermaseptin-1 relative to Dermaseptin S4 at their respective antimicrobial concentrations; Dermaseptin-1 is functionally non-hemolytic under therapeutic conditions while S4 is hemolytic. |
| Conditions | Human erythrocyte hemolysis assay; peptide concentrations spanning 0.5–128 µg/mL; Mor et al. 1994; Brand et al. 2006; CAMP database entry CAMPSQ17554 |
Why This Matters
For studies involving co-culture with mammalian cells, in vivo murine models, or topical formulation development, Dermaseptin-1's non-hemolytic profile eliminates the confounding cytotoxicity that restricts Dermaseptin S4 to extracellular or acute-use applications.
- [1] Mor A, Hani K, Nicolas P. The vertebrate peptide antibiotics dermaseptins have overlapping structural features but target specific microorganisms. J Biol Chem. 1994 Dec 16;269(50):31635-41. PMID: 7989335. View Source
- [2] Brand GD, Leite JR, de Sá Mandel SM, Mesquita DA, Silva LP, Prates MV, Barbosa EA, Vinecky F, Martins GR, Galasso JH, Kuckelhaus SA, Sampaio RN, Furtado JR Jr, Andrade AC, Bloch C Jr. Novel dermaseptins from Phyllomedusa hypochondrialis (Amphibia). Biochem Biophys Res Commun. 2006 Sep 1;347(3):739-746. PMID: 16844081. View Source
- [3] CAMP Database entry CAMPSQ17554: Dermaseptin S4 hemolytic activity data. Collection of Antimicrobial Peptides (CAMP). http://camp.bicnirrh.res.in/. View Source
